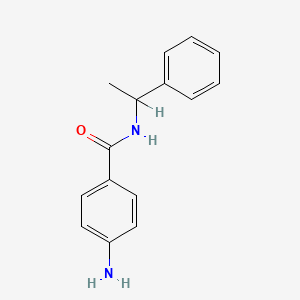

4-Amino-N-(1-phenylethyl)benzamide

描述

Historical Context of Benzamide (B126) Scaffold Exploration in Chemical Science

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives being widely investigated for a vast array of pharmacological applications. ontosight.aiwalshmedicalmedia.com These organic compounds have been explored for their potential uses in pharmaceuticals, materials science, and agrochemicals. ontosight.ai Historically, research has revealed that incorporating the benzamide moiety into molecular structures can lead to a wide spectrum of biological activities, including analgesic, antimicrobial, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net

In the realm of medicine, certain benzamide derivatives have been successfully developed into therapeutic agents. For instance, Sulpiride and Amisulpride are benzamide-based drugs utilized in psychiatry. walshmedicalmedia.com The versatility of the benzamide scaffold stems from the numerous possibilities for chemical modification, allowing for the fine-tuning of a compound's properties to achieve desired biological effects. The synthesis of these compounds is also well-established, with common methods including the aminocarbonylation and the hydrolysis of aromatic nitriles. researchgate.net The sustained interest in benzamides is driven by their proven track record as a pharmacologically significant structure, making them a frequent choice for the development of novel bioactive molecules. walshmedicalmedia.com

Significance of the 4-Amino-N-(1-phenylethyl)benzamide Structural Motif in Contemporary Chemical Investigations

The structural arrangement of this compound is central to its scientific interest. The molecule is composed of a benzamide core, which provides a stable and versatile platform. Attached to this core are two key functional groups that significantly influence its chemical and biological profile: an amino group at the fourth position (para-position) of the benzene (B151609) ring and a 1-phenylethyl group bonded to the amide nitrogen. ontosight.ai

The 4-amino group is a critical feature, as modifications to it, such as acylation or alkylation, have been shown to lead to an almost complete loss of certain biological activities, such as anticonvulsant properties. nih.gov This suggests the primary amine is crucial for the molecule's interaction with its biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | nih.govchemicalbook.comuni.lu |

| Molecular Weight | 240.3 g/mol | chemicalbook.com |

| CAS Number | 85592-75-2 | chemicalbook.comchemicalbridge.co.uk |

| Melting Point | 123-125°C | ontosight.ai |

| InChIKey | LRMURALCBANCSV-UHFFFAOYSA-N | uni.luchemicalbridge.co.uk |

Overview of Key Academic Research Trajectories for the Chemical Compound

Academic research on this compound has primarily revolved around elucidating its potential as a lead compound for the development of new drugs. ontosight.ai The main avenues of investigation have included its synthesis, characterization, and biological evaluation, with a particular focus on its effects on the central nervous system. ontosight.ainih.gov

One of the most prominent research trajectories has been the exploration of its anticonvulsant activity. nih.gov Studies have systematically prepared and tested a series of related amides and amines to understand the relationship between their chemical structure and their effectiveness in preventing convulsions. nih.govacs.org These investigations have involved modifying different parts of the molecule, such as the 4-amino group and the 1-phenylethyl substituent, to determine their impact on anticonvulsant potency and toxicity. nih.gov

Another significant area of research has been its potential application as a selective serotonin (B10506) reuptake inhibitor (SSRI). ontosight.ai As a member of a class of drugs commonly used for treating depression and anxiety, the pharmacological profile of this compound has been studied to see if it could offer improved efficacy or a better side-effect profile compared to existing treatments. ontosight.ai

Furthermore, the synthesis of this compound and its analogs is an active area of research. chemicalbook.com A common synthetic route involves the reduction of a nitro precursor, p-nitro-N-(1-phenylethyl)benzamide, using reagents like tin(II) chloride. chemicalbook.com The development of efficient synthetic methods is crucial for making this and related compounds readily available for further study.

Table 2: Key Research Areas for this compound

| Research Area | Focus | Key Findings |

| Anticonvulsant Activity | Structure-activity relationship studies. nih.govacs.org | Modifications to the 4-amino and N-(1-phenylethyl) groups significantly affect potency. nih.gov |

| SSRI Potential | Evaluation as a selective serotonin reuptake inhibitor. ontosight.ai | Investigated for potential improved efficacy and reduced side effects. ontosight.ai |

| Chemical Synthesis | Development of efficient synthetic pathways. chemicalbook.com | Common methods include the reduction of nitroaromatic precursors. chemicalbook.com |

属性

IUPAC Name |

4-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMURALCBANCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914203 | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85592-75-2, 97042-55-2 | |

| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 188544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 4 Amino N 1 Phenylethyl Benzamide

Crystallographic Investigations of 4-Amino-N-(1-phenylethyl)benzamide and Related Structures

While a single-crystal X-ray diffraction study for this compound itself is not publicly available, a comprehensive analysis of the closely related compound, N-[(1S)-1-phenylethyl]benzamide, provides a robust model for understanding its probable solid-state behavior. The absence of the 4-amino group in this analogue allows for a foundational understanding of the core molecule's crystallographic tendencies.

Single-Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction studies on the analogue N-[(1S)-1-phenylethyl]benzamide have revealed a remarkable instance of conformational trimorphism, with three distinct polymorphic forms identified (Forms I, II, and III). iucr.orgnih.gov

Form I crystallizes in the monoclinic space group P2₁, obtained from an acetonitrile (B52724) solution. nih.gov

Form II also crystallizes in the monoclinic space group P2₁ but exhibits a more densely packed structure. nih.gov

Form III crystallizes in the orthorhombic space group P2₁2₁2₁, with two independent molecules in the asymmetric unit. nih.gov

The primary difference between these polymorphs arises from the rotational conformation of the peripheral phenyl rings relative to the central amide group. iucr.orgnih.gov This flexibility is a key factor driving the formation of different crystal structures. A comparative table of the crystallographic data for two of the polymorphs of N-[(1S)-1-phenylethyl]benzamide is presented below.

Table 1: Comparative Crystallographic Data for Polymorphs of N-[(1S)-1-phenylethyl]benzamide

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 5.0472 | 7.5458 |

| b (Å) | 9.3118 | 5.8672 |

| c (Å) | 13.9581 | 14.5912 |

| β (º) | 99.708 | 102.771 |

| Volume (ų) | 646.62 | 630.07 |

| Density (g cm⁻³) | 1.157 | 1.208 |

The introduction of a 4-amino group in this compound would be expected to significantly influence these crystallographic parameters by introducing a potent hydrogen-bond donor, likely leading to different packing arrangements and potentially new polymorphic forms.

Crystal Packing Analysis and Intermolecular Interactions

In all three known polymorphs of N-[(1S)-1-phenylethyl]benzamide, the crystal packing is dominated by a classic supramolecular structure involving intermolecular N—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions link the amide groups of adjacent molecules to form infinite C(4) chain motifs. iucr.orgnih.gov

The key intermolecular interaction is the hydrogen bond between the amide hydrogen (N–H) and the carbonyl oxygen (C=O) of a neighboring molecule. The variation in the packing of these C(4) chains, dictated by the conformational differences in the phenyl rings, gives rise to the different polymorphs. nih.gov

For this compound, the crystal packing would be further defined by interactions involving the 4-amino group. This group introduces two additional hydrogen-bond donors (N-H) and can also act as a hydrogen-bond acceptor. This would likely lead to the formation of more complex, three-dimensional hydrogen-bonded networks, potentially involving N—H⋯N or N—H⋯O interactions between the amino group and the amide functionalities of adjacent molecules.

Conformational Polymorphism and Solvate Structures

The existence of three unsolvated polymorphs for N-[(1S)-1-phenylethyl]benzamide, crystallized from various solvents, underscores the compound's conformational flexibility. iucr.orgnih.gov This phenomenon, known as conformational polymorphism, is triggered by the rotation of the phenyl rings, which alters the molecular shape and allows for different packing efficiencies. nih.gov

The addition of the 4-amino group to the benzamide (B126) ring in the target molecule introduces another site for strong intermolecular interactions. This could either stabilize a particular conformation, potentially reducing the propensity for polymorphism, or it could create opportunities for new, stable packing arrangements, thereby increasing the likelihood of discovering additional polymorphs or solvate structures. The formation of solvates would depend on the ability of solvent molecules to be incorporated into the crystal lattice through hydrogen bonding with the amino and/or amide groups.

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The expected chemical shifts for this compound can be predicted by considering the electronic effects of its functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methine (CH) and methyl (CH₃) protons of the phenylethyl group, and the protons of the amide (NH) and amino (NH₂) groups. The electron-donating amino group at the C4 position of the benzamide ring will cause a significant upfield shift (to lower ppm values) for the aromatic protons on that ring compared to the unsubstituted N-(1-phenylethyl)benzamide.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the two phenyl rings, the amide carbonyl carbon, and the aliphatic carbons of the ethyl group will resonate at characteristic chemical shifts. The C4 carbon, directly attached to the amino group, is expected to show a significant upfield shift due to the strong shielding effect of the nitrogen atom. Conversely, the carbonyl carbon (C=O) will appear far downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 1.5 - 1.7 (doublet) | ~22 |

| -CH- | 5.2 - 5.4 (multiplet) | ~50 |

| -NH₂ | 4.0 - 5.5 (broad singlet) | N/A |

| -NH- (Amide) | 8.0 - 8.5 (doublet) | N/A |

| Aromatic CH (Aminobenzamide Ring) | 6.5 - 6.7 and 7.5 - 7.7 | 113 - 130 and ~150 (C-NH₂) |

| Aromatic CH (Phenylethyl Ring) | 7.2 - 7.4 | 126 - 129 and ~143 (ipso-C) |

| C=O (Amide) | N/A | ~166 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H, C=O, and C-N bonds of the amino and amide groups, as well as the vibrations of the aromatic rings.

Key expected absorption bands include:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, sharper band for the secondary amide N-H stretch is expected around 3300 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption band is anticipated in the region of 1630-1660 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is expected to appear around 1510-1550 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity will be present in the 1450-1600 cm⁻¹ range.

C-N Stretching: Absorptions for the aryl-amine C-N bond and the amide C-N bond are expected in the 1250-1350 cm⁻¹ region.

Table 3: Principal IR Absorption Bands for Functional Group Identification

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1660 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Aryl-Amine & Amide | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

The core chromophore can be considered as a substituted benzamide. The UV-Vis spectrum of the parent 4-aminobenzamide (B1265587) shows a characteristic absorption profile. A computational study on a similar N-substituted 4-aminobenzamide, 4-amino-N-[2-(diethylamino)ethyl]benzamide, calculated strong absorption bands in the gas phase at 297 nm and 312 nm, corresponding to HOMO-to-LUMO electronic transitions nih.govmdpi.com. These transitions are likely π–π* in nature, characteristic of aromatic systems. The presence of the para-amino group is expected to cause a bathochromic (red) shift compared to unsubstituted benzamide, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

For fluorescence, studies on aminobenzamide-containing fluorescent dyads demonstrate that the aminobenzamide moiety can act as a fluorophore. For instance, N-propyl 2-aminobenzamide, an isomer of the core structure, exhibits a maximum excitation wavelength at 325 nm and a maximum fluorescence emission at 391 nm in acetonitrile nih.gov. It is reasonable to infer that this compound would also exhibit fluorescence, with the emission wavelength likely influenced by solvent polarity and the specific conformation of the molecule. The N-phenyl substitution in other aromatic amines has been shown to lead to a red shift of both absorption and fluorescence spectra semanticscholar.org.

Table 1: Representative Photophysical Data of Related Aminobenzamide Structures

| Compound | λmax (abs) (nm) | λmax (em) (nm) | Solvent/Method |

|---|---|---|---|

| 4-amino-N-[2-(diethylamino)ethyl]benzamide | 297, 312 | Not Reported | Gas Phase (Calculated) nih.govmdpi.com |

Conformational Analysis of this compound in Solution and Solid States

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds, the potential for hydrogen bonding, and the stereochemistry of the chiral 1-phenylethyl group.

The flexibility of this compound arises from the rotation around the C-N amide bond, the N-C bond to the chiral center, and the C-C bonds connecting the phenyl rings to the main structure. A detailed crystallographic study of the closely related N-[(1S)-1-phenylethyl]benzamide, which lacks the 4-amino group, reveals significant conformational polymorphism, indicating a flexible molecular structure nih.gov. This study identified three different crystalline forms (polymorphs), each characterized by distinct torsion angles.

The conformation of the molecule is significantly altered by the rotation of the phenyl ring bonded to the chiral center nih.gov. Key dihedral angles, such as those defining the orientation of the phenyl rings relative to the amide plane, vary between the different polymorphs. For example, the dihedral angle between the two phenyl rings was found to be 23.1(2)° in one form and 56.2(1)° in another, highlighting the rotational freedom within the molecule nih.gov. In a third polymorph, two independent molecules in the asymmetric unit exhibited an intermediate dihedral angle of approximately 47° nih.gov. The addition of a 4-amino group is not expected to introduce significant steric hindrance that would drastically restrict this internal rotation, though it may influence the electronic properties and intermolecular interactions that stabilize certain conformers.

Table 2: Selected Torsion Angles in Different Polymorphs of N-[(1S)-1-phenylethyl]benzamide

| Torsion Angle | Polymorph I | Polymorph II | Polymorph III (Molecule A) | Polymorph III (Molecule B) |

|---|

Data sourced from a study on N-[(1S)-1-phenylethyl]benzamide, a close structural analog nih.gov.

Intramolecular hydrogen bonding can play a crucial role in dictating the preferred conformation of a molecule. In this compound, the potential hydrogen bond donors are the N-H protons of the amide and the amino groups, while the potential acceptors are the carbonyl oxygen and the nitrogen of the amino group.

However, a direct intramolecular hydrogen bond between the 4-amino group and the amide group is geometrically impossible due to their para-disposition on the benzoyl ring, which places them too far apart. Computational studies on other para-substituted systems have focused on how substituents influence the electronic properties and intermolecular interactions rather than direct intramolecular hydrogen bonding across the ring rsc.orgmdpi.com.

While classical intramolecular hydrogen bonds are not anticipated, weaker interactions, such as C-H···O or N-H···π interactions involving the phenyl rings, could potentially influence the conformational preferences in solution. In the solid state, the dominant interaction observed for the analogous N-[(1S)-1-phenylethyl]benzamide is intermolecular N—H⋯O hydrogen bonding, which forms infinite chains and dictates the crystal packing nih.govresearchgate.net. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, potentially with additional N-H···N or N-H···O interactions involving the 4-amino group.

The presence of a chiral center at the 1-phenylethyl group means that this compound can exist as two enantiomers: (R)-4-Amino-N-(1-phenylethyl)benzamide and (S)-4-Amino-N-(1-phenylethyl)benzamide. This stereocenter has a profound impact on the three-dimensional structure of the molecule and its interactions with other chiral molecules.

Reactivity and Mechanistic Pathways of 4 Amino N 1 Phenylethyl Benzamide

Chemical Transformations of the Amino Group

The primary amino (-NH₂) group attached to the benzamide (B126) ring is a key center of reactivity, behaving as both a potent nucleophile and a strong activating group for the aromatic system.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the positions ortho and para to itself. Since the para position is occupied by the N-(1-phenylethyl)benzamide moiety, electrophilic attack is directed to the ortho positions (C3 and C5). The electron-donating nature of the nitrogen atom stabilizes the arenium ion intermediate, thereby increasing the rate of substitution compared to unsubstituted benzene (B151609).

Common EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed at the C3 and C5 positions. However, the high reactivity of the amino group can lead to challenges, including polysubstitution and oxidation, particularly under harsh acidic conditions required for nitration or sulfonation. To control the reactivity and achieve monosubstitution, the amino group is often temporarily protected by acetylation, which moderates its activating effect and introduces steric hindrance to direct substitution more selectively.

Table 1: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a polar solvent (e.g., CH₃COOH) | 3,5-Dibromo-4-amino-N-(1-phenylethyl)benzamide |

| Chlorination | Cl₂ with a Lewis acid catalyst or NCS | 3-Chloro-4-amino-N-(1-phenylethyl)benzamide and 3,5-Dichloro-4-amino-N-(1-phenylethyl)benzamide |

| Nitration (with protection) | 1. Acetic anhydride/Pyridine 2. HNO₃/H₂SO₄ 3. H₃O⁺/heat | 3-Nitro-4-amino-N-(1-phenylethyl)benzamide |

The lone pair of electrons on the amine nitrogen makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Alkylation and Acylation: The primary amine can be alkylated or acylated. For instance, reaction with α-haloketones or chloroacetamides in the presence of a mild base like potassium carbonate proceeds via a nucleophilic substitution mechanism. nih.gov The amine nitrogen attacks the electrophilic carbon bearing the halogen, leading to the formation of a new C-N bond and yielding N-substituted derivatives. nih.gov

Diazotization: A characteristic reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This diazonium group is an excellent leaving group (N₂) and serves as a versatile intermediate for introducing a wide array of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer or related reactions. Azo coupling reactions, where the diazonium salt acts as an electrophile, can also be used to form highly colored azo compounds. evitachem.com

Reactivity of the Amide Functionality

The amide linkage is generally stable but can undergo specific transformations under appropriate conditions, primarily hydrolysis and reduction.

The hydrolysis of the amide bond in 4-Amino-N-(1-phenylethyl)benzamide cleaves the molecule into 4-aminobenzoic acid and 1-phenylethanamine. This reaction can be catalyzed by either acid or base, with distinct mechanistic pathways. nih.govacs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is typically initiated by the protonation of the amide carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent collapse to expel the amine as a leaving group (in its protonated form, R-NH₃⁺). This process is generally considered a specific acid-catalyzed reaction. nih.govrsc.org

Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the amide carbonyl carbon. This is the rate-determining step and forms a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion (RNH⁻) as the leaving group, which is a very poor leaving group. To facilitate this, a second hydroxide ion may deprotonate the hydroxyl group of the intermediate, forming a dianion that then expels the amide anion. The resulting carboxylate and amine are then protonated upon workup. The reaction shows a first-order dependence on the hydroxide ion concentration. nih.govacs.org

Unlike other carbonyl derivatives that are reduced to alcohols, amides are typically reduced to amines. The carbonyl group (C=O) is completely removed and replaced by a methylene (B1212753) group (CH₂).

The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). jove.comjove.comquora.comncert.nic.in The reaction with this compound, a secondary amide, proceeds through a well-defined mechanism:

Deprotonation: The acidic N-H proton of the secondary amide is first removed by a hydride ion (H⁻) from LiAlH₄.

Nucleophilic Attack: A second equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate where the oxygen is coordinated to an aluminum species (e.g., AlH₃). chemistrysteps.comorgosolver.com

Elimination: The lone pair on the nitrogen atom facilitates the elimination of the oxygen atom (as an aluminate species, e.g., OAlH₂⁻), which is a good leaving group. This step results in the formation of a transient iminium ion. jove.comjove.com

Second Hydride Attack: A final hydride ion from LiAlH₄ attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product, N¹-(4-aminobenzyl)-N²-phenylethanamine. youtube.com

Table 2: Mechanistic Steps of LiAlH₄ Reduction of a Secondary Amide

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Initial deprotonation of the amide N-H by a hydride ion. | Amide anion |

| 2 | Nucleophilic attack by a second hydride ion on the carbonyl carbon. | Tetrahedral intermediate (alkoxide-aluminate complex) |

| 3 | Elimination of the oxygen as an aluminate leaving group. | Iminium ion |

| 4 | Nucleophilic attack by a third hydride ion on the iminium carbon. | Final amine product (after aqueous workup) |

Reactivity in the Presence of Chiral Auxiliaries

The N-(1-phenylethyl) group in this compound is a well-established chiral auxiliary. mdpi.com A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. mdpi.com The chiral center in the 1-phenylethyl moiety can direct the approach of reagents to a prochiral center elsewhere in the molecule, leading to the formation of one diastereomer in excess.

In the context of this compound, the chiral auxiliary can influence reactions at the amide nitrogen (if it were deprotonated) or at a position alpha to the carbonyl group if the molecule were to be modified to contain such a center. More commonly, the (S)- or (R)-1-phenylethylamine is used as a chiral starting material to synthesize amides, and the resulting diastereomeric amides can then be separated or undergo further diastereoselective reactions.

For instance, in the synthesis of chiral carboxylic acids, a racemic acid can be converted into a mixture of diastereomeric amides by reaction with an enantiomerically pure 1-phenylethylamine. These diastereomers can often be separated by crystallization or chromatography. Subsequent cleavage of the amide bond releases the enantiomerically enriched carboxylic acid and recovers the chiral auxiliary. mdpi.com

The stereocontrol exerted by the 1-phenylethyl group arises from steric hindrance. The phenyl and methyl groups of the auxiliary create a chiral environment that blocks one face of a nearby reactive center, forcing an incoming reagent to attack from the less hindered face. The effectiveness of the diastereoselection depends on the specific reaction conditions, including the nature of the reactants, solvent, and temperature. researchgate.net

The table below summarizes the role of (S)-1-phenylethylamine as a chiral auxiliary in a representative transformation.

| Reaction Type | Substrate | Reagent | Outcome |

| Diastereoselective Reduction | Imine derived from (R)-1-arylethylamine | Modified sodium borohydrides | Formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net |

The application of (S)-1-phenylethylamine as a chiral auxiliary is a powerful strategy in asymmetric synthesis for the preparation of a wide range of enantiomerically pure compounds. osi.lvmdpi.com

Theoretical and Computational Studies of this compound: A Review of Currently Available Data

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focusing on the compound this compound are not publicly available at this time.

While research exists on related structures, such as 4-aminobenzamide (B1265587) and various N-acyl phenethylamine (B48288) derivatives, a specific and in-depth analysis of this compound, as outlined in the requested article structure, could not be found. The required data for a thorough examination of its electronic structure, geometry, and reactivity through methods like Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping are absent from the reviewed literature.

Therefore, it is not possible to provide a detailed article covering the following sections for this compound:

Theoretical and Computational Studies of 4 Amino N 1 Phenylethyl Benzamide

Analysis of Molecular Orbitals and Reactivity Descriptors

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Future computational chemistry research may address this specific molecule, at which point a detailed analysis as per the requested structure would become feasible. Until such studies are published, a comprehensive theoretical and computational profile of 4-Amino-N-(1-phenylethyl)benzamide remains to be established.

Computational Prediction of Spectroscopic Properties

Computational methods are pivotal in predicting and understanding the spectroscopic characteristics of this compound. These theoretical approaches provide a molecular-level interpretation of experimental spectra, aiding in structural confirmation and analysis of electronic and vibrational properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a powerful technique for the structural analysis of molecules like this compound. Utilizing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within the framework of Density Functional Theory (DFT), researchers can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared against experimental data to validate the computationally determined molecular structure. A strong correlation between the predicted and observed shifts confirms the accuracy of the computed model.

No specific theoretical NMR data for this compound was found in the provided search results. The following table is an illustrative example based on typical chemical shifts for similar structures.

| Proton Group | Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|

| Amine (NH₂) | ~4.0 - 5.0 | 3.5 - 5.0 |

| Amide (NH) | ~8.0 - 8.5 | 7.5 - 8.5 |

| Methine (CH) | ~5.1 - 5.4 | 5.0 - 5.5 |

| Methyl (CH₃) | ~1.4 - 1.6 | 1.3 - 1.7 |

| Aromatic (CH) | ~6.5 - 7.8 | 6.5 - 8.0 |

Simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra offer deep insights into the electronic transitions and vibrational modes of this compound. Time-dependent DFT (TD-DFT) calculations are commonly employed to simulate UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, such as π → π* and n → π*.

Theoretical IR spectra are generated by computing the vibrational frequencies of the molecule. These simulations help in assigning specific absorption bands in an experimental IR spectrum to the stretching and bending vibrations of functional groups within the molecule, such as the C=O, N-H, and C-H bonds. While specific simulation data for this compound is not available, general principles of computational chemistry allow for the prediction of these spectral features. youtube.comresearchgate.net

The following table provides an example of predicted vibrational frequencies for key functional groups in a molecule like this compound based on known data for benzamides. chemicalbook.com

| Functional Group Vibration | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3500 - 3300 |

| N-H Stretch (Amide) | 3400 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Molecular Dynamics and Docking Simulations for Interaction Prediction

To understand how this compound behaves in a biological environment and to predict its potential interactions with protein targets, researchers utilize molecular dynamics and docking simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of this compound. By simulating the molecule's movements over time, these studies can identify the most stable conformations and the energy barriers for transitioning between different shapes. This information is crucial for understanding how the molecule might adapt its structure to bind to a receptor. While specific MD studies on this compound are not detailed in the provided results, related molecules like N-[(1R)-1-Phenylethyl]benzamide are subjects of such computational analyses. uq.edu.au

Molecular docking is a computational technique that predicts how a small molecule, such as this compound, might bind to the active site of a protein. mdpi.com This method calculates a docking score, which estimates the binding affinity, and provides a model of the ligand-receptor complex at the atomic level. mdpi.com These simulations can reveal crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com For instance, a study on new benzamide (B126) derivatives used molecular docking to predict the complex formed between the ligand and the receptor, noting that the ligand adopted suitable conformations and formed hydrogen bonds with amino acid residues in the active site. mdpi.com

The following table presents a hypothetical molecular docking scenario for this compound with a protein target, illustrating the types of insights gained from such studies.

| Docking Parameter | Illustrative Finding |

|---|---|

| Target Protein | Example Kinase A |

| Docking Score (kcal/mol) | -9.2 |

| Key Hydrogen Bonds | Amine group with Asp184; Amide carbonyl with Lys72 |

| Hydrophobic Interactions | Phenylethyl group with Leu25, Val33, Ala52 |

| Pi-Stacking Interactions | Benzamide ring with Phe168 |

Structure Activity Relationship Sar Studies of 4 Amino N 1 Phenylethyl Benzamide Analogues

Stereochemical Factors Influencing Molecular Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological function. For 4-Amino-N-(1-phenylethyl)benzamide, both chirality and conformational isomerism are key considerations.

The 1-phenylethyl group contains a chiral center at the carbon atom attached to the amide nitrogen and the phenyl ring. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Amino-N-(1-phenylethyl)benzamide and (S)-4-Amino-N-(1-phenylethyl)benzamide.

The restricted rotation around the amide C-N bond leads to the possibility of cis and trans conformational isomers. nih.gov In the trans conformation, the substituents on the amide nitrogen and carbonyl carbon are on opposite sides of the C-N bond, whereas in the cis conformation, they are on the same side.

Applications of 4 Amino N 1 Phenylethyl Benzamide As a Chemical Scaffold and Ligand in Advanced Synthesis

Utilization of the 4-Amino-N-(1-phenylethyl)benzamide Framework in Ligand Design

The inherent structural motifs of this compound have made it a focal point in the development of novel therapeutic agents. ontosight.ai Identified by the code LY 188544, it has been explored as a lead compound in pharmacological research. ontosight.ai The core benzamide (B126) structure is a well-established pharmacophore present in numerous approved drugs, and the 1-phenylethyl group introduces chirality and specific steric and hydrophobic properties that can be crucial for selective binding to biological targets.

Research has demonstrated that modifications to the this compound scaffold directly impact its biological activity. In a study focused on anticonvulsant properties, various analogs were synthesized to establish clear structure-activity relationships (SAR). nih.gov These findings underscore the utility of this framework in fine-tuning ligand-target interactions.

| Modification to this compound | Effect on Anticonvulsant Activity | Reference |

| Acylation or alkylation of the 4-amino group | Almost total loss of activity | nih.gov |

| Insertion of a methylene (B1212753) spacer (-CH2-) between the 4-amino group and the ring | Slight increase in potency | nih.gov |

| Reduction of the amide carbonyl to a methylene group | Slightly increased potency (lower ED50) | nih.gov |

| Modification of the 1-phenylethyl group | Decreased potency | nih.gov |

Interactive Data Table: Click on the headers to sort the data.

Development of Chiral Ligands based on the 1-Phenylethylbenzamide Scaffold

The presence of a stereocenter in the 1-phenylethyl moiety makes this compound an intrinsically chiral molecule. This feature is of paramount importance in modern drug design and asymmetric catalysis, where stereochemistry dictates both efficacy and safety. Chiral ligands function by creating an asymmetric environment around a metal center or interacting selectively with chiral biological molecules. mdpi.com While amino acids and peptides are common sources for chiral ligands, the 1-phenylethylbenzamide scaffold offers a rigid and synthetically accessible alternative. mdpi.com

The structural implications of this chirality have been investigated in the closely related analog, N-[(1S)-1-phenylethyl]benzamide. This molecule exhibits conformational trimorphism, meaning it can crystallize into three different polymorphic forms. nih.gov This phenomenon is driven by rotations around the phenyl rings, which in turn alters the packing of the molecules in the crystal lattice. nih.gov All observed forms, however, consistently produce a supramolecular structure based on infinite chains linked by N—H⋯O hydrogen bonds. nih.gov This demonstrates how the chiral scaffold can direct the formation of highly ordered, predictable, one-dimensional structures, a key principle in the design of ligands for asymmetric synthesis and materials science.

Design of Multi-Target Agents Incorporating the Benzamide Moiety

The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target agents, which can modulate multiple biological pathways simultaneously. The benzamide moiety is a privileged scaffold in this area due to its versatile binding capabilities and synthetic tractability. nih.govnih.gov By combining the benzamide core with other pharmacophores, researchers have created potent dual- or multi-target inhibitors.

For instance, novel benzenesulfonamides that incorporate a benzamide moiety have been designed as dual inhibitors of human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE), with inhibitory potencies in the nanomolar range. acs.org Similarly, other research has yielded 3-benzamide coumarin (B35378) derivatives that dually inhibit monoamine oxidase B (MAO-B) and AChE, presenting a promising strategy for treating Alzheimer's disease. nih.gov This multi-target approach, facilitated by the benzamide framework, offers a pathway to potentially more effective therapeutics. nih.govacs.org

Role as a Building Block in Complex Chemical Synthesis

Beyond its direct use in ligand design, this compound serves as a valuable and readily available chemical building block. chemicalbook.com Its structure contains multiple reactive sites that can be selectively functionalized to construct more complex molecules. The primary aromatic amine at the 4-position is particularly useful, as it can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks. nih.gov

Integration into Macrocyclic Systems

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein surfaces with high affinity and selectivity. The synthesis of macrocyclic compound libraries often relies on the late-stage modification of scaffolds containing peripheral reactive groups, such as primary amines. nih.gov

The 4-amino group of this compound makes it an ideal candidate for this synthetic strategy. This amine can serve as an anchor point for cyclization, where a linker chain is attached and subsequently closed to form the macrocyclic ring. This approach allows for the chiral 1-phenylethylbenzamide unit to be presented on a conformationally constrained macrocyclic backbone, a strategy used to enhance binding potency and metabolic stability.

Application in Divergent Synthetic Pathways for Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Divergent synthesis, where a common intermediate is used to generate a wide array of structurally distinct analogs, is an efficient method for this purpose. The this compound scaffold is well-suited for such pathways.

Starting from the parent compound, the 4-amino group can be readily derivatized. For example, acylation with a variety of carboxylic acids or reaction with different sulfonyl chlorides can produce large libraries of amides and sulfonamides. nih.gov This approach has been used to generate libraries of N-substituted benzamide derivatives for screening as antitumor agents. nih.gov The bifunctional nature of the molecule (a primary amine and phenyl rings) makes it a valuable building block for DNA-encoded libraries (DELs), where vast numbers of compounds can be synthesized and screened simultaneously. enamine.net

Potential in Material Science and Supramolecular Chemistry

The ability of the benzamide group to form strong and directional hydrogen bonds makes it a powerful motif in supramolecular chemistry and crystal engineering. These non-covalent interactions can be harnessed to assemble molecules into well-defined, higher-order structures like chains, sheets, or three-dimensional networks.

As demonstrated with the analogous N-[(1S)-1-phenylethyl]benzamide, the interplay between hydrogen bonding (N—H⋯O) and the steric influence of the chiral phenylethyl group can direct the assembly of molecules into infinite one-dimensional chains. nih.gov The specific conformation and packing of these chains can be controlled, leading to different polymorphic forms with distinct physical properties. nih.gov

Furthermore, the amino and amide groups in benzamide derivatives can participate in the formation of ion-associate complexes. In a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), co-crystallization with sodium tetraphenylborate (B1193919) yields a stable ion-pair complex with distinct thermal and spectroscopic properties. mdpi.comnih.gov Computational studies of such complexes, including analysis of their frontier molecular orbitals (HOMO-LUMO), provide insight into their electronic characteristics, which is crucial for the design of new organic materials with tailored electronic or optical properties. mdpi.com

Design of Self-Assembling Systems Based on Benzamide Derivatives

The molecular architecture of this compound provides a compelling scaffold for the design of self-assembling systems. The benzamide functional group is a robust and highly directional motif for promoting molecular aggregation through hydrogen bonding. mdpi.comresearchgate.net Specifically, the amide N–H and C=O groups can engage in complementary N–H⋯O hydrogen bonds, which frequently lead to the formation of one-dimensional, chain-like supramolecular polymers. nih.gov Research on a closely related compound, N-[(1S)-1-phenylethyl]benzamide, has shown that it self-assembles into infinite chains via these intermolecular hydrogen bonds. nih.gov

Furthermore, the inherent chirality of the 1-phenylethyl group is a critical design element. Chirality at the molecular level can be translated into macroscopic helical structures, such as fibers or ribbons, during the self-assembly process. nih.govmdpi.com While simple achiral benzamides may form linear chains, the stereocenter in this compound can impose a specific twist or handedness on the resulting aggregates. The additional 4-amino group on the benzoyl ring introduces another hydrogen-bonding site, creating the potential for more complex, two- or three-dimensional networks rather than simple one-dimensional chains. This functional group can participate in N–H⋯O or N–H⋯N bonds, potentially linking the primary hydrogen-bonded chains into sheets or more intricate architectures.

The table below summarizes the key molecular interactions inherent to benzamide derivatives like this compound and their role in directing the formation of ordered supramolecular structures.

| Interaction Type | Participating Groups | Effect on Self-Assembly | Potential Resulting Structure |

| Hydrogen Bonding | Amide (–CONH–), Amino (–NH₂) | Primary driving force for association; highly directional. nih.gov | 1D chains, tapes, fibers. nih.gov |

| π-π Stacking | Phenyl Rings | Stabilizes and organizes chains; promotes packing. mdpi.com | Stacked columnar arrays, layered sheets. |

| Chiral Interactions | (1-phenylethyl) group | Induces a specific handedness or twist in the aggregate. nih.gov | Helical fibers, twisted ribbons. nih.gov |

| van der Waals Forces | Alkyl portions (e.g., methyl group) | Contributes to overall packing efficiency and stability. | Dense, well-packed structures. |

Exploration in Chiral Recognition Materials

The distinct structural features of this compound make it a promising candidate for the development of chiral recognition materials, particularly as a chiral stationary phase (CSP) for enantioseparation techniques like high-performance liquid chromatography (HPLC). The effectiveness of a CSP relies on its ability to form transient, diastereomeric complexes with the enantiomers of a racemic analyte, leading to different retention times.

The chiral recognition capability of a material based on this compound would stem from a combination of interactions:

Hydrogen Bonding: The amide and amino groups can act as hydrogen bond donors and acceptors. mdpi.com These sites are crucial for interacting with analytes that possess complementary functional groups, such as alcohols, carboxylic acids, or other amides.

π-π Interactions: The electron-rich phenyl rings can engage in π-π stacking with aromatic analytes. The differing spatial arrangement of these rings relative to the chiral center for each enantiomer of the analyte can lead to differences in interaction strength.

Steric Hindrance: The specific three-dimensional arrangement of the groups around the chiral carbon atom creates a unique chiral environment. One enantiomer of an analyte may fit more favorably into this environment than the other, leading to a more stable interaction and longer retention on the column.

While specific studies employing this compound as a CSP are not prominent, research on analogous systems highlights its potential. For example, novel CSPs prepared from chiral macrocycles containing chiral diamine units have demonstrated excellent separation performance for a wide variety of racemic compounds, including alcohols, esters, and amines. rsc.org Similarly, polysaccharide-based CSPs, which are widely used, function through similar principles of forming chiral cavities and utilizing multiple interaction sites. mdpi.com The performance of such CSPs is often evaluated by their ability to separate enantiomers, quantified by the resolution (Rs) and separation factor (α).

The following table illustrates the typical enantioseparation performance of a CSP that relies on principles of hydrogen bonding and π-π interactions, similar to what would be expected from a material derived from this compound.

| Racemic Analyte | Analyte Type | Typical Separation Factor (α) | Typical Resolution (Rs) | Primary Interactions Involved |

| 1-(1-Naphthyl)ethanol | Chiral Alcohol | 1.25 | 2.10 | H-bonding, π-π Stacking, Steric |

| Flurbiprofen | Chiral Acid | 1.18 | 1.95 | H-bonding, π-π Stacking |

| Tröger's Base | Chiral Amine | 1.32 | 2.50 | H-bonding, Steric |

| Benzoin | Chiral Ketone | 1.15 | 1.80 | H-bonding, π-π Stacking, Dipole-Dipole |

Note: The data in this table are representative examples from CSPs with similar functional motifs and are for illustrative purposes to show potential applications.

The combination of a well-defined chiral center, multiple hydrogen bonding sites, and aromatic rings within a single, relatively rigid structure makes this compound a molecule of significant interest for the rational design of new materials for chiral recognition and separation. rsc.orgnih.gov

Future Research Directions and Unexplored Avenues for 4 Amino N 1 Phenylethyl Benzamide

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The pursuit of green chemistry principles is a cornerstone of modern chemical synthesis. wjpps.com Future research on 4-Amino-N-(1-phenylethyl)benzamide should prioritize the development of novel synthetic routes that maximize atom economy and sustainability. wjpps.comprimescholars.comwikipedia.org

Current methods for amide bond formation, a key step in synthesizing this compound, often rely on stoichiometric activating agents, which generate significant waste. scispace.comucl.ac.uk Future methodologies should aim to overcome these limitations. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry research. sigmaaldrich.com

Promising avenues for exploration include:

Direct Catalytic Amidation: Investigating the use of catalysts, such as those based on boronic acids or ruthenium, to directly couple 4-aminobenzoic acid with (1-phenylethyl)amine. sigmaaldrich.com This approach would circumvent the need for wasteful activating agents.

Enzymatic Synthesis: Employing enzymes like lipase (B570770) B from Candida antarctica (CALB) could offer a highly selective and environmentally benign route to this compound. nih.govrsc.org Enzymatic methods often proceed under mild conditions and in greener solvents. nih.gov

Flow Chemistry Approaches: Transitioning the synthesis to a continuous flow process can enhance efficiency, safety, and scalability. nih.gov Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purity. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges | Key Research Focus |

| Traditional (e.g., reduction of nitro precursor) | Established and reliable. neurips.cc | Poor atom economy, use of hazardous reagents (e.g., SnCl₂). primescholars.comneurips.cc | Replacement of reducing agents with greener alternatives. |

| Direct Catalytic Amidation | High atom economy, reduced waste. sigmaaldrich.comnih.gov | Catalyst development and optimization, substrate scope. | Screening of novel catalysts, optimization of reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme stability and cost, reaction rates. | Enzyme screening and engineering, use of immobilized enzymes. |

| Flow Chemistry | Improved safety, scalability, and efficiency. nih.gov | Initial setup cost, potential for clogging. | Reactor design, optimization of flow parameters. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for its optimization and development. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard. mt.comspectroscopyonline.com

Future research should leverage these techniques to:

Elucidate Reaction Pathways: Techniques like operando infrared (IR) and Raman spectroscopy can provide detailed information about the formation of intermediates and transition states during the synthesis of this compound. numberanalytics.comnumberanalytics.comrsc.orgmdpi.com This would allow for a more rational approach to optimizing reaction conditions.

Study Binding Interactions: For potential applications in molecular recognition, spectroscopic methods can be used to study the interactions of this compound with its biological targets in real-time.

Investigate Solid-State Transformations: For mechanochemical synthesis routes, in-situ monitoring using techniques like synchrotron X-ray powder diffraction and Raman spectroscopy can reveal complex, multistep reaction mechanisms and identify novel intermediates. researchgate.netbirmingham.ac.uk

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound |

| Operando FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. numberanalytics.comnumberanalytics.com | Elucidating the mechanism of amide bond formation, studying catalytic cycles. |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Direct and quantitative monitoring of reaction progress under heterogeneous conditions. nih.govrsc.org | Kinetic studies of synthesis, especially in complex reaction mixtures. |

| In-situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Characterizing transient species and determining reaction kinetics. |

| Spatially Resolved IR Spectroscopy | Mapping of chemical composition within a flow reactor. rsc.org | Optimizing continuous flow synthesis by visualizing concentration gradients. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. ijpsjournal.commdpi.comnih.govoup.com These powerful computational tools can be applied to accelerate the design and predict the properties of novel compounds based on the this compound scaffold.

Future research directions include:

De Novo Design of Analogs: Generative AI models can be trained on large datasets of known bioactive molecules to design novel analogs of this compound with desired properties. frontiersin.orgtue.nlnih.govarxiv.orgnih.gov

Prediction of Physicochemical and Biological Properties: ML models can be developed to accurately predict properties such as solubility, toxicity, and binding affinity for a specific biological target. neurips.ccacs.orgarxiv.orgacs.orgopenreview.net This can significantly reduce the time and cost associated with experimental screening.

Optimization of Synthetic Routes: AI can be used to analyze vast reaction databases and suggest optimal synthetic pathways with improved yields and sustainability.

Table 3: AI and Machine Learning Applications in Compound Development

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Generative Models | Design of novel molecules with desired characteristics. frontiersin.orgarxiv.org | Rapid generation of a virtual library of analogs for screening. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity based on chemical structure. arxiv.org | Prioritization of synthesized analogs for biological testing. |

| Molecular Property Prediction | Estimation of key physicochemical properties. acs.orgacs.org | Early assessment of "drug-likeness" and development potential. |

| Retrosynthesis Prediction | Identification of viable synthetic routes. | Streamlining the synthesis of novel and complex analogs. |

Exploration of the Compound's Role in Interdisciplinary Chemical Research

The unique combination of a benzamide (B126) core, a primary amine, and a chiral phenylethyl group makes this compound a versatile platform for interdisciplinary research. Future studies should explore its potential in various fields:

Medicinal Chemistry: The benzamide moiety is a common feature in many bioactive compounds, including histone deacetylase (HDAC) inhibitors. nih.govtandfonline.commedchemexpress.com The 4-amino group provides a handle for further functionalization, allowing for the creation of libraries of compounds for screening against various therapeutic targets.

Chemical Biology: The phenylethyl group can be involved in specific binding interactions with biological macromolecules. Analogs of this compound could be developed as chemical probes to study biological processes.

Materials Science: The ability of the molecule to form hydrogen bonds through its amide and amine groups suggests its potential use in the development of self-assembling materials and supramolecular structures.

Development of Next-Generation Analogues for Specific Molecular Recognition and Modulation

Building upon the foundational structure of this compound, the development of next-generation analogs with tailored properties for specific molecular recognition is a key future direction. This involves the strategic modification of the core scaffold to enhance affinity and selectivity for a particular biological target.

Key strategies for analog development include:

Structure-Based Design: If a biological target is known, computational docking studies can be used to design analogs that fit optimally into the binding site. nih.gov

Combinatorial Chemistry: The synthesis of a large library of analogs with diverse substituents on the aromatic rings and the amine can be a powerful approach to discover compounds with novel activities.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved pharmacokinetic or pharmacodynamic profiles.

The design of selective inhibitors for enzymes like HDACs often involves modifying the "cap" group of the inhibitor to exploit specific features of the enzyme's active site. nih.gov The phenylethyl group of this compound could serve as a starting point for such modifications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N-(1-phenylethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between 4-aminobenzoic acid derivatives and 1-phenylethylamine. A common approach is using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis . Reaction optimization includes varying solvents (e.g., THF vs. DMF), temperature (room temperature to reflux), and stoichiometry. For example, highlights the use of continuous flow reactors to enhance efficiency and yield, with temperature control critical to avoiding side reactions like premature deprotection .

Q. How is this compound characterized for structural confirmation and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is employed to confirm the benzamide backbone and substituent positions, with aromatic protons in the δ 7.2–8.0 ppm range and amide protons at δ 8.2–8.5 ppm . Mass spectrometry (ESI-TOF) provides molecular ion validation (e.g., [M+H]⁺ at m/z 255.1). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, as described in for analogous benzamides .

Q. Which functional groups in this compound are critical for its biological activity?

- Methodological Answer : The primary amino group (-NH₂) at the 4-position and the benzamide core are essential for hydrogen bonding with biological targets, as seen in SAR studies of related compounds (). Substituents on the phenylethyl moiety (e.g., electron-donating/-withdrawing groups) modulate lipophilicity and target affinity. demonstrates that cyclopropyl and ethylpiperazinyl groups enhance metabolic stability in similar structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability, metabolism, or assay conditions. To address this:

- Validate in vitro assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

- Conduct pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to assess in vivo relevance .

- Use computational models (e.g., PBPK) to predict tissue distribution and adjust dosing regimens .

Q. What experimental design strategies are recommended for optimizing synthetic yields while minimizing by-products?

- Methodological Answer : Factorial design (e.g., 2³ factorial experiments) can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, suggests screening reaction parameters in a high-throughput format to identify optimal conditions . emphasizes the role of continuous flow systems in suppressing side reactions through precise residence time control .

Q. How can computational methods enhance Structure-Activity Relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. applied docking to sulfonamide derivatives, identifying key hydrophobic pockets .

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity. Partial Least Squares (PLS) regression in tools like MOE or Schrödinger aids in model validation .

- MD Simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) to prioritize compounds for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。